5-Benzylidenetridec-6-en-4-one
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Overview
Description
5-Benzylidenetridec-6-en-4-one is an organic compound characterized by a benzylidene group attached to a tridecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidenetridec-6-en-4-one typically involves the condensation of benzaldehyde with tridec-6-en-4-one under basic conditions. This reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidenetridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Benzylidene carboxylic acids or ketones.
Reduction: Benzylidene alcohols or alkanes.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzylidenetridec-6-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Benzylideneimidazo-4-one: Shares a similar benzylidene group but has an imidazole ring.
5-Benzylidene-2-phenylthiazol-4-one: Contains a thiazole ring instead of a tridecene backbone.
Uniqueness
5-Benzylidenetridec-6-en-4-one is unique due to its long tridecene backbone, which imparts distinct chemical and physical properties compared to other benzylidene derivatives
Properties
CAS No. |
651726-64-6 |
---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-benzylidenetridec-6-en-4-one |
InChI |
InChI=1S/C20H28O/c1-3-5-6-7-8-12-16-19(20(21)13-4-2)17-18-14-10-9-11-15-18/h9-12,14-17H,3-8,13H2,1-2H3 |
InChI Key |
PQQFZUQZSYZVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)CCC |
Origin of Product |
United States |
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